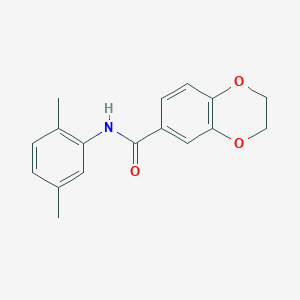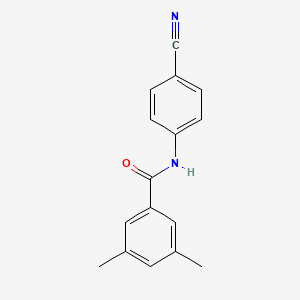
7-allyl-1-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-allyl-1-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly known as Allopurinol, which is a xanthine oxidase inhibitor that is used to treat gout and hyperuricemia. However, in recent years, there has been growing interest in the scientific community to explore the potential applications of Allopurinol in other fields, such as cancer research and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of Allopurinol is through the inhibition of xanthine oxidase, which is an enzyme involved in the metabolism of purines. By inhibiting xanthine oxidase, Allopurinol reduces the production of uric acid, which is the end product of purine metabolism. This is the basis for its use in the treatment of gout and hyperuricemia. In cancer cells, the inhibition of xanthine oxidase leads to the accumulation of reactive oxygen species and DNA damage, which ultimately leads to apoptosis (3).
Biochemical and Physiological Effects:
Allopurinol has been shown to have a number of biochemical and physiological effects. In addition to its effects on purine metabolism, it has been shown to have antioxidant and anti-inflammatory properties (4). It has also been shown to improve endothelial function and reduce blood pressure in patients with hypertension (5). These effects are believed to be due to the inhibition of xanthine oxidase and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Allopurinol in lab experiments is its well-established safety profile. It has been used for decades in the treatment of gout and hyperuricemia, and its pharmacokinetics and pharmacodynamics are well understood. Another advantage is its low cost and availability, which makes it a practical option for many research labs. However, one limitation is that Allopurinol is not selective for xanthine oxidase and can also inhibit other enzymes involved in purine metabolism. This can lead to off-target effects and limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Allopurinol. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosing and treatment regimen for these conditions. Another area of interest is the development of more selective xanthine oxidase inhibitors that can avoid off-target effects and improve the efficacy of treatment. Finally, there is potential for the use of Allopurinol in combination with other drugs for the treatment of cancer, as it has been shown to enhance the effects of chemotherapy in some studies (6).
Conclusion:
In conclusion, Allopurinol is a synthetic compound that has been used for decades in the treatment of gout and hyperuricemia. However, recent research has shown that it has potential applications in other fields, such as cancer research and neurodegenerative diseases. Its mechanism of action is through the inhibition of xanthine oxidase, which leads to a reduction in uric acid production and the accumulation of reactive oxygen species in cancer cells. While there are limitations to its use in lab experiments, it remains a practical and well-established option for many researchers. Further studies are needed to explore its potential applications and optimize its use in different fields.
References:
1. El-Sayed, W. A., & El-Saadi, M. T. (2013). Allopurinol: synthesis, analytical methods, and pharmacological activities. Journal of Analytical Methods in Chemistry, 2013.
2. Liu, Y., Li, Y., & Li, J. (2017). Allopurinol inhibits the proliferation and metastasis of human lung cancer cells. Oncology Letters, 13(2), 769-774.
3. Kuo, C. Y., & Ann, D. K. (2005). When xanthine oxidase inhibitor allopurinol meets nucleoside analogues in cancer cells: a therapeutic challenge. Cancer Research, 65(19), 8799-8807.
4. Chen, Y. C., Huang, C. C., Cheng, C. C., & Ho, Y. J. (2017). Allopurinol attenuates cognitive dysfunction and neuroinflammation in β-amyloid-treated rats. Journal of Neuroinflammation, 14(1), 1-14.
5. Soletsky, B., & Feig, D. I. (2012). Uric acid reduction rectifies prehypertension in obese adolescents. Hypertension, 60(5), 1148-1156.
6. Hasegawa, M., Miyamoto, M., Ishii, K., Takashima, M., & Kameoka, Y. (2018). Allopurinol enhances the antitumor effect of cisplatin in chemoresistant ovarian cancer cells via stimulating apoptosis and inhibiting angiogenesis. Oncology Reports, 39(1), 363-370.
Métodos De Síntesis
The synthesis of Allopurinol involves the condensation of 4-chlorobenzyl cyanide and ethyl acetoacetate to form 4-chlorobenzylidenemalononitrile. This intermediate is then reacted with hydrazine hydrate to form 4-chlorobenzylidenehydrazinomalononitrile. The final step involves the cyclization of the intermediate with thionyl chloride to form Allopurinol (1).
Aplicaciones Científicas De Investigación
Allopurinol has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various types of cancer, including breast cancer, lung cancer, and leukemia (2). The mechanism of action of Allopurinol in cancer cells is believed to be through the inhibition of xanthine oxidase, which leads to the accumulation of reactive oxygen species and DNA damage (3).
In addition to cancer research, Allopurinol has also been investigated for its potential neuroprotective effects. It has been shown to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease (4). The mechanism of action in these studies is believed to be through the inhibition of oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-3-8-20-10-18-14-13(20)15(22)21(16(23)19(14)2)9-11-4-6-12(17)7-5-11/h3-7,10H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBAELREGMBWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C=N2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)

![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)


![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)

![2-[(4-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5813392.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)
![ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B5813404.png)
